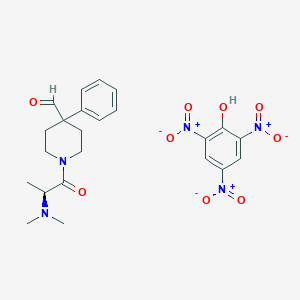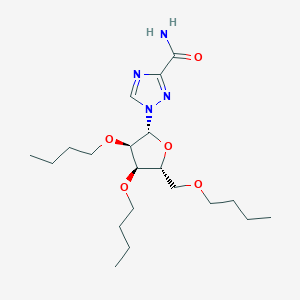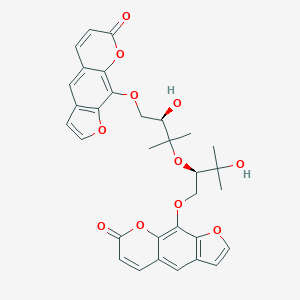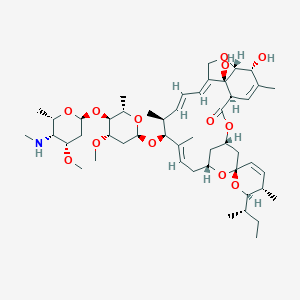![molecular formula C11H6ClFN2 B018933 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline CAS No. 136773-69-8](/img/structure/B18933.png)
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives, including 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline, typically involves intramolecular aromatic nucleophilic displacement. A noteworthy method includes starting with a reaction sequence that incorporates intramolecular substitution of aromatic fluoride or nitro groups by a carboxamide moiety, leading to the formation of these derivatives in good overall yield (Campiani, G., Nacci, V., Corelli, F., & Anzini, M., 1991).
Molecular Structure Analysis
Quinoxaline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The presence of chlorine and fluorine substituents on the pyrrolo[1,2-a]quinoxaline framework significantly influences its electronic properties, as demonstrated through density functional theory calculations. These substituents affect the molecule's reactivity and interaction with other compounds (Maichrowski, J., Gjikaj, M., Hübner, E., Bergmann, B., Müller, I., & Kaufmann, D., 2013).
Applications De Recherche Scientifique
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases .
- Pharmaceuticals : Quinoxaline derivatives have been used in the development of drugs with antimicrobial, antifungal, antiviral, and antibacterial properties .
- Agriculture : Some quinoxaline derivatives have been used as bacteriocides and insecticides .
- Chemical Synthesis : Quinoxaline derivatives are also used as intermediates in the synthesis of other complex organic compounds .
Propriétés
IUPAC Name |
4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2/c12-11-10-2-1-5-15(10)9-4-3-7(13)6-8(9)14-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONXBGJFBUNSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568777 | |
| Record name | 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline | |
CAS RN |
136773-69-8 | |
| Record name | 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



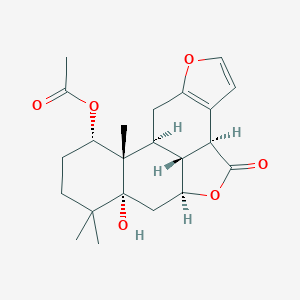
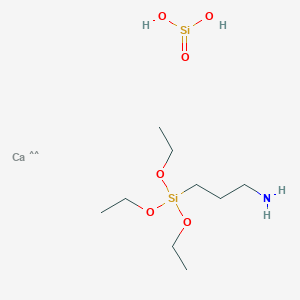
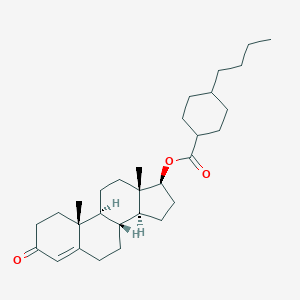

![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)


